2-Aminobenzene-1,3,5-tricarboxylic acid
Overview
Description
2-Aminobenzene-1,3,5-tricarboxylic acid, also known as 2-amino-1,3,5-benzenetricarboxylic acid, is an organic compound with the molecular formula C9H7NO6. This compound is characterized by the presence of an amino group (-NH2) and three carboxylic acid groups (-COOH) attached to a benzene ring. It is a derivative of benzenetricarboxylic acid and is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzene-1,3,5-tricarboxylic acid typically involves the nitration of 1,3,5-benzenetricarboxylic acid followed by reduction. The nitration process introduces a nitro group (-NO2) into the benzene ring, which is subsequently reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow nitration and reduction processes. These methods ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Diazotization is typically carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of diazonium salts.
Scientific Research Applications
2-Aminobenzene-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminobenzene-1,3,5-tricarboxylic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit catalytic properties, enhance stability, and facilitate various chemical transformations. The amino group and carboxylic acid groups play crucial roles in coordinating with metal ions and other molecules, influencing the compound’s reactivity and functionality .
Comparison with Similar Compounds
1,3,5-Benzenetricarboxylic acid: Lacks the amino group, making it less versatile in forming coordination complexes.
2-Aminoterephthalic acid: Contains only two carboxylic acid groups, limiting its coordination capabilities compared to 2-aminobenzene-1,3,5-tricarboxylic acid.
Uniqueness: this compound is unique due to the presence of both an amino group and three carboxylic acid groups, which provide multiple sites for coordination and reactivity. This makes it a valuable compound in the synthesis of complex materials and in various research applications .
Properties
IUPAC Name |
2-aminobenzene-1,3,5-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGITYKNVPYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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